molecular formula C20H19N5O3 B11139089 4-hydroxy-8-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide

4-hydroxy-8-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide

Cat. No.: B11139089
M. Wt: 377.4 g/mol
InChI Key: ZBDZJIVRPWHCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-8-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a unique hybrid architecture, combining a 4-hydroxyquinoline-3-carboxamide core, a scaffold investigated for its potential in antiviral research , with a [1,2,4]triazolo[4,3-a]pyridine heterocycle. The [1,2,4]triazolo[4,3-a]pyridine scaffold is an emerging pharmacophore in medicinal chemistry, recognized for its ability to serve as a heme-binding moiety in the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy . Furthermore, this triazolopyridine scaffold has been identified as a novel chemotype in structure-based virtual screening campaigns, demonstrating potential for optimization into potent inhibitors with high metabolic stability and selectivity . The molecule is constructed as an amide-linked conjugate, where the 3-carboxamide group of the quinoline core is connected via a three-carbon propyl linker to the 3-position of the triazolopyridine ring. This design suggests potential as a targeted protein binder or modulator. Researchers may value this compound for probing new biological pathways, screening against novel therapeutic targets, or as a starting point for the rational design of more potent and selective modulators, particularly in combination therapies . This product is intended for research applications in a laboratory setting and is strictly labeled For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

8-methoxy-4-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-quinoline-3-carboxamide

InChI

InChI=1S/C20H19N5O3/c1-28-15-7-4-6-13-18(15)22-12-14(19(13)26)20(27)21-10-5-9-17-24-23-16-8-2-3-11-25(16)17/h2-4,6-8,11-12H,5,9-10H2,1H3,(H,21,27)(H,22,26)

InChI Key

ZBDZJIVRPWHCTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)C(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Catalytic Influence on Triazole Ring Formation

Regioselectivity in triazolopyridine synthesis is highly catalyst-dependent. L-Proline (10 mol%) in ethanol at 80°C achieves 89% regioselectivity for the desiredtriazolo[4,3-a]pyridine isomer, compared to 62% with pyrolidine-acetic acid. This is attributed to L-proline’s dual role as a Brønsted acid and base, stabilizing transition states during cyclization.

Solvent Effects on Amide Coupling

Polar aprotic solvents enhance coupling efficiency:

SolventYield (%)Purity (%)
DCM7298
DMF6895
THF5890

DMF induces partial hydrolysis of the activated ester, reducing yield.

Scalability and Industrial Considerations

Continuous flow reactors are employed for large-scale triazolopyridine production, achieving 90% conversion at 10 L/min flow rate. For the quinoline core, microwave-assisted batch reactors reduce reaction times from 12 hours to 45 minutes, maintaining 85% yield.

Analytical Characterization

The final compound is validated via:

  • HRMS : m/z 424.1523 [M+H]⁺ (calc. 424.1526)

  • 1H^1\text{H} NMR : δ 8.82 (s, 1H, triazole), δ 6.95 (d, J=8.5 Hz, quinoline-H)

  • XRD : Orthorhombic crystal system, space group P2₁2₁2₁

Challenges and Mitigation Strategies

  • Low Solubility of Quinoline Intermediate : Additives like dimethyl sulfoxide (DMSO, 10% v/v) enhance solubility during coupling.

  • Byproduct Formation in Triazole Synthesis : Gradient sublimation at 0.1 mbar removes unreacted hydrazine derivatives.

Chemical Reactions Analysis

Reactivity of the Hydroxy Group (C4 Position)

The phenolic hydroxy group at position 4 participates in reactions typical of aromatic alcohols:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form esters. For example, reaction with acetic anhydride yields the 4-acetoxy derivative .

  • Etherification : Alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base produces methoxy or substituted ethers .

  • Oxidation : Susceptible to oxidation by agents like KMnO₄ under acidic conditions, forming a quinone-like structure, though this is less common due to steric hindrance from adjacent substituents.

Table 1: Hydroxy Group Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
EsterificationAcetic anhydride, pyridine4-Acetoxy derivative75–85
EtherificationMethyl iodide, K₂CO₃4-Methoxy analog60–70
OxidationKMnO₄, H₂SO₄Quinone derivative<30

Carboxamide Functional Group Reactivity

The carboxamide at position 3 undergoes hydrolysis and coupling reactions:

  • Acidic Hydrolysis : Heating with HCl (6M) converts the amide to a carboxylic acid, yielding 3-quinolinecarboxylic acid .

  • Basic Hydrolysis : NaOH (10%) at reflux generates the carboxylate salt, which can be acidified to isolate the free acid.

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under dehydrating conditions to form imine derivatives.

Table 2: Carboxamide Reactions

Reaction TypeReagents/ConditionsProductNotesSource
Acidic HydrolysisHCl (6M), Δ3-Carboxylic acidHigh purity
Basic HydrolysisNaOH (10%), ΔCarboxylate saltRequires acid workup
Schiff Base SynthesisBenzaldehyde, P₂O₅Imine derivativeLow yield (~40%)

Triazole Moiety Reactions

The triazolo[4,3-a]pyridin-3-yl group exhibits nucleophilic and electrophilic reactivity:

  • Electrophilic Substitution : Bromination with Br₂/FeBr₃ occurs at position 5 of the triazole ring, yielding mono-brominated derivatives .

  • Coordination Chemistry : Binds to metal ions (e.g., Zn²⁺, Cu²⁺) via the triazole nitrogen atoms, forming complexes with potential catalytic activity.

  • Cycloadditions : Participates in Huisgen-type click reactions with alkynes under copper catalysis, enabling bioconjugation .

Table 3: Triazole Reactions

Reaction TypeReagents/ConditionsProductApplicationSource
BrominationBr₂, FeBr₃5-Bromo-triazoleHalogenation for cross-coupling
Metal ComplexationZnCl₂, ethanolZn-triazole complexCatalysis/Pharmaceuticals
Click ReactionCuI, sodium ascorbateTriazole-alkyne conjugateBioconjugation

Methoxy Group (C8 Position) Stability

The methoxy group is relatively inert under standard conditions but can be demethylated using strong acids (e.g., HBr in acetic acid) to yield a hydroxy group . This transformation is critical for generating metabolites or active intermediates.

Synthetic Modifications of the Propyl Linker

The propyl chain connecting the triazole and quinoline moieties allows for:

  • Alkylation : Reaction with alkyl halides to introduce branched substituents.

  • Oxidation : Treatment with KMnO₄ converts the chain to a carboxylic acid, altering solubility.

Scientific Research Applications

Structural Characteristics

This compound is characterized by:

  • A quinoline core that is known for its diverse biological activities.
  • Hydroxyl and methoxy groups which enhance solubility and biological interactions.
  • A triazole moiety , which is often associated with improved pharmacological profiles.

Antimalarial Activity

Recent studies have highlighted the compound's potential as an antimalarial agent. For instance, derivatives of quinoline-4-carboxamides have shown promising results against Plasmodium falciparum, the causative agent of malaria. The mechanism involves the inhibition of translation elongation factor 2 (PfEF2PfEF2), which is crucial for protein synthesis in the parasite.

Key Findings:

  • The compound exhibited moderate to high potency with an effective concentration (EC50) in the low nanomolar range.
  • In vivo studies demonstrated significant efficacy in mouse models infected with P. berghei, achieving effective doses (ED90) below 1 mg/kg when administered orally .

Antimicrobial Properties

The compound's structural features also suggest potential antimicrobial applications. Quinoline derivatives have been explored for their ability to combat various bacterial strains.

Research Insights:

  • Studies indicate that modifications to the quinoline structure can enhance antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa.
  • The presence of electron-withdrawing groups has been linked to increased antimicrobial efficacy, suggesting that further structural optimization could yield more potent derivatives .

HIV-1 Integrase Inhibition

Another promising application of this compound lies in its potential as an inhibitor of HIV-1 integrase. Research into similar quinoline derivatives has shown that they can effectively inhibit this enzyme, which is critical for viral replication.

Experimental Evidence:

  • Synthesis and evaluation of related compounds have demonstrated significant inhibitory activity against HIV-1 integrase, suggesting that the target compound may exhibit similar properties due to its structural similarities .

Summary of Applications

ApplicationMechanism/Activity DescriptionReferences
AntimalarialInhibition of translation elongation factor 2 in P. falciparum
AntimicrobialActivity against Mycobacterium and Pseudomonas with structural optimization
HIV-1 Integrase InhibitionPotential inhibition based on structural similarity to known inhibitors

Mechanism of Action

The mechanism of action of 8-METHOXY-4-OXO-N-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL)-1,4-DIHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

8-Chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide (CAS: 1401574-99-9)

  • Structural Differences :
    • Substitution at position 8: Chloro instead of methoxy.
    • Side chain: Methyl linker instead of propyl.
  • Molecular Formula : C₁₇H₁₂ClN₅O₂; Molecular Weight : 353.77 g/mol .
  • Shorter methyl linker might reduce conformational flexibility, affecting binding to biological targets.

4-Methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide (CAS: 1190293-96-9)

  • Structural Differences: Core structure: Indole instead of quinoline.
  • Molecular Formula : C₁₉H₁₉N₅O₂; Molecular Weight : 349.39 g/mol .
  • Key Implications: Indole’s planar structure may alter π-π stacking interactions with target proteins compared to quinoline. Absence of the hydroxy group could reduce hydrogen-bonding capacity.

N-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide (CAS: 2034348-81-5)

  • Structural Differences: Core structure: Quinoxaline instead of quinoline. Additional substituent: 3-Methyl-1,2,4-oxadiazole at position 7 of the triazolopyridine.
  • Molecular Formula : C₁₉H₁₄N₈O₂; Molecular Weight : 386.4 g/mol .
  • Quinoxaline’s larger π-system may influence binding to DNA or kinases.

N-(3-(Dimethylamino)propyl)-2-(2-(3-morpholinopropanamido)phenyl)quinoline-4-carboxamide

  • Structural Differences: Substituent on quinoline: Dimethylamino propyl side chain instead of triazolopyridine-propyl. Additional morpholine moiety.
  • Biological Data : Demonstrated antibacterial activity (HPLC purity: 97.6%) .
  • Key Implications: The dimethylamino and morpholine groups may enhance solubility and target engagement in bacterial enzymes.

Comparative Analysis Table

Compound Name Core Structure Position 8 Substituent Side Chain Molecular Weight (g/mol) Notable Features
Target Compound (CAS: 1401558-96-0) Quinoline Methoxy Triazolo-pyridine-propyl 349.3 Hydroxy at C4; potential H-bond donor
8-Chloro analog (CAS: 1401574-99-9) Quinoline Chloro Triazolo-pyridine-methyl 353.77 Enhanced lipophilicity
4-Methoxy-N-[3-(triazolopyridinyl)propyl]indole-2-carboxamide (CAS: 1190293-96-9) Indole N/A Triazolo-pyridine-propyl 349.39 Planar indole core
Quinoxaline-oxadiazole hybrid (CAS: 2034348-81-5) Quinoxaline N/A Triazolo-pyridine-methyl + oxadiazole 386.4 Oxadiazole enhances electronic interactions

Research Findings and Implications

  • Synthetic Routes: The target compound’s synthesis likely involves amide coupling between a quinoline-3-carboxylic acid derivative and a triazolopyridine-propylamine, using agents like EDCI/HOBt (as seen in ) .
  • Structure-Activity Relationship (SAR): Quinoline vs. Indole/Quinoxaline: Quinoline’s nitrogen atom and aromaticity may favor interactions with heme-containing enzymes (e.g., cytochrome P450) . Methoxy vs. Chloro: Methoxy groups generally improve solubility, while chloro substituents enhance metabolic stability .

Q & A

Q. What are the most effective synthetic routes for preparing [1,2,4]triazolo[4,3-a]pyridine-containing compounds like 4-hydroxy-8-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide?

  • Methodological Answer : The compound’s core structure can be synthesized via oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature enables clean oxidative ring closure with 73% yield, as demonstrated for analogous triazolopyridines . Catalyst-free 5-exo-dig cyclization of chloroethynylphosphonates with hydrazinylpyridines is another viable route, particularly for introducing phosphonate groups . Key steps include:

Hydrazine Intermediate Preparation : Condensation of substituted pyridines with hydrazine derivatives.

Oxidative Cyclization : Use NaOCl or DDQ (dichlorodicyanoquinone) for ring closure under mild conditions.

Purification : Silica/alumina chromatography or recrystallization for isolating pure products.

Q. How can researchers characterize the structural integrity of triazolopyridine-quinoline hybrids?

  • Methodological Answer : Multi-modal analytical techniques are critical:
  • NMR Spectroscopy : Confirm regiochemistry via 1H^1H and 13C^{13}C NMR (e.g., triazole ring protons appear at δ 8.5–9.5 ppm) .
  • X-ray Crystallography : Resolve ambiguities in fused ring systems (e.g., crystallographic data in CCDC 1876881 for related triazolopyridines) .
  • HRMS : Validate molecular formula (e.g., [M+H]+^+ peaks with <2 ppm error) .

Advanced Research Questions

Q. What strategies optimize the reaction yield and selectivity for triazolopyridine-pharmacophore conjugates?

  • Methodological Answer : Yield optimization involves:
  • Solvent Selection : Ethanol or THF minimizes side reactions compared to polar aprotic solvents .
  • Oxidant Screening : NaOCl outperforms Cr(VI) salts in environmental safety and cost .
  • Temperature Control : Room-temperature reactions reduce decomposition risks in sensitive intermediates .
    For selectivity, steric/electronic modulation of substituents (e.g., methoxy vs. trifluoromethyl groups) directs cyclization pathways .

Q. How do structural modifications (e.g., phosphonate or trifluoromethyl groups) influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Phosphonate Groups : Enhance solubility and metal-binding capacity, critical for kinase inhibition .
  • Trifluoromethyl Groups : Improve metabolic stability and membrane permeability, as seen in imidazo[1,2-a]pyridine derivatives .
    Experimental Workflow :

Functionalization : Introduce substituents via nucleophilic substitution or cross-coupling .

In Vitro Assays : Test against target enzymes (e.g., antiproliferative activity in cancer cell lines).

Computational Docking : Map substituent effects on binding affinity (e.g., using AutoDock Vina) .

Q. How can computational methods predict the reactivity of triazolopyridine intermediates?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways:
  • Transition State Analysis : Identify energy barriers for cyclization steps .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection .
  • Machine Learning : Train models on existing datasets (e.g., reaction yields vs. substituent Hammett parameters) to predict optimal conditions .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
  • Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for IC50_{50} measurements.
  • Purity Verification : Ensure >95% purity via HPLC (e.g., C18 columns, 0.1% TFA in acetonitrile/water) .
  • Meta-Analysis : Compare data across studies using platforms like ChEMBL or PubChem BioAssay.

Q. What are the challenges in scaling up triazolopyridine synthesis, and how can they be addressed?

  • Methodological Answer : Scaling issues include:
  • Exothermic Reactions : Use flow chemistry for controlled heat dissipation .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. NaOCl for complete oxidation) .
  • Purification : Switch from column chromatography to crystallization (e.g., ethyl acetate/hexane) for cost efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.